molecular formula C24H25Cl2N3O2S B1150110 3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride

Cat. No.: B1150110
M. Wt: 490.4 g/mol
InChI Key: OEWGAUGZPPUIPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LCB 03-0110 dihydrochloride involves multiple steps, starting with the preparation of the core thienopyridine structure. The key steps include:

Industrial Production Methods

Industrial production of LCB 03-0110 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

LCB 03-0110 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of LCB 03-0110 dihydrochloride, which are used for further research and development .

Scientific Research Applications

LCB 03-0110 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and its effects on chemical reactions.

    Biology: Employed in cell biology research to investigate the role of kinases in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in diseases involving abnormal kinase activity, such as cancer and fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting kinases

Mechanism of Action

LCB 03-0110 dihydrochloride exerts its effects by inhibiting the activity of c-Src kinase and other related tyrosine kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways involved in cell proliferation, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LCB 03-0110 dihydrochloride is unique due to its high potency and selectivity for c-Src kinase and related tyrosine kinases. Its ability to inhibit multiple kinases involved in fibrosis and inflammation makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C24H25Cl2N3O2S

Molecular Weight

490.4 g/mol

IUPAC Name

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride

InChI

InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H

InChI Key

OEWGAUGZPPUIPF-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl

Appearance

Solid powder

Synonyms

LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride
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3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride
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3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride
Reactant of Route 4
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3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride
Reactant of Route 5
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3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride
Reactant of Route 6
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3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride

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